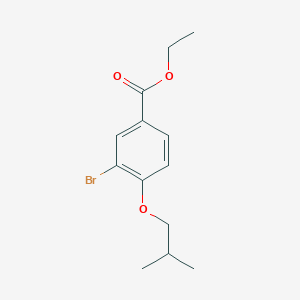![molecular formula C25H26N2O3S B250118 N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B250118.png)
N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide, also known as BHMC, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of thioamide derivatives, which have been extensively studied for their pharmacological properties. BHMC is a promising candidate for the development of drugs that target a range of diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide may also modulate the activity of other signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has been shown to have a range of biochemical and physiological effects. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has also been shown to inhibit the activity of enzymes involved in the production of prostaglandins, which are involved in inflammation. Additionally, N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has been shown to activate the expression of genes involved in antioxidant defense, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has several advantages for lab experiments. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide is a stable compound that can be easily synthesized with a high degree of purity. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has some limitations for lab experiments. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide is not water-soluble, which can limit its use in certain experimental settings. Additionally, N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
For N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide research include the development of N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide analogs, investigation of the pharmacokinetics and pharmacodynamics of N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide in vivo, and exploration of its therapeutic potential in the treatment of neurodegenerative disorders.
Métodos De Síntesis
N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide is synthesized through a multi-step process involving the reaction of 4-bromo-4'-nitrobiphenyl with 3-methoxybenzylamine, followed by reduction, amidation, and thiolation reactions. The final product is obtained through a hydrolysis reaction, which yields the desired compound with a high degree of purity. The synthesis of N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Aplicaciones Científicas De Investigación
N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide exhibits anti-inflammatory, anti-cancer, and neuroprotective properties. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide has also been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Propiedades
Fórmula molecular |
C25H26N2O3S |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
N-[4-hydroxybutyl-(3-methoxyphenyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H26N2O3S/c1-30-23-11-7-10-22(18-23)27(16-5-6-17-28)25(31)26-24(29)21-14-12-20(13-15-21)19-8-3-2-4-9-19/h2-4,7-15,18,28H,5-6,16-17H2,1H3,(H,26,29,31) |
Clave InChI |
BOQXWPJZOLXDHF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N(CCCCO)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1)N(CCCCO)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)



![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)
![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)
